2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
Brand Name: Vulcanchem
CAS No.: 2200616-70-0
VCID: VC4150919
InChI: InChI=1S/C18H24N4O2/c1-13-5-4-8-19-17(13)24-12-15-6-9-22(10-7-15)18(23)16-11-14(2)21(3)20-16/h4-5,8,11,15H,6-7,9-10,12H2,1-3H3
SMILES: CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NN(C(=C3)C)C
Molecular Formula: C18H24N4O2
Molecular Weight: 328.416

2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

CAS No.: 2200616-70-0

Cat. No.: VC4150919

Molecular Formula: C18H24N4O2

Molecular Weight: 328.416

* For research use only. Not for human or veterinary use.

2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine - 2200616-70-0

Specification

CAS No. 2200616-70-0
Molecular Formula C18H24N4O2
Molecular Weight 328.416
IUPAC Name (1,5-dimethylpyrazol-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Standard InChI InChI=1S/C18H24N4O2/c1-13-5-4-8-19-17(13)24-12-15-6-9-22(10-7-15)18(23)16-11-14(2)21(3)20-16/h4-5,8,11,15H,6-7,9-10,12H2,1-3H3
Standard InChI Key FJRVTUMNHJGGSS-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NN(C(=C3)C)C

Introduction

The compound 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine represents a complex heterocyclic structure combining a pyrazole ring, a piperidine backbone, and a methylpyridine moiety. Such compounds are often synthesized for their potential applications in medicinal chemistry, including drug development and biochemical research.

Structural Features

This compound features:

  • Pyrazole Ring: Substituted with two methyl groups at positions 1 and 5, enhancing its lipophilicity and electronic properties.

  • Piperidine Core: Functionalized at position 4 with a methoxy group linked to a methylpyridine unit, increasing its steric bulk and potential for hydrogen bonding.

  • Methylpyridine Substituent: Provides an aromatic system capable of π-stacking interactions.

The combination of these structural elements suggests potential bioactivity due to the presence of heteroatoms (nitrogen and oxygen) that can participate in molecular recognition processes.

Synthesis

The synthesis of compounds like this typically involves:

  • Formation of the Pyrazole Unit: Using hydrazines and diketones or ketoesters under acidic or basic conditions.

  • Functionalization of Piperidine: Often achieved through selective alkylation or acylation reactions.

  • Coupling with Methylpyridine: Via nucleophilic substitution or esterification to introduce the pyridinylmethoxy group.

Applications in Medicinal Chemistry

Compounds with similar structures have been explored for:

  • Antibacterial Activity: Pyrazole derivatives are known to inhibit bacterial enzymes .

  • Anti-inflammatory Properties: Piperidine-containing molecules often exhibit analgesic effects .

  • Neuroactive Agents: Pyridine derivatives are implicated in targeting neurological pathways .

Biological Activity

While specific data on this compound is unavailable, related compounds have shown:

  • High affinity for enzyme inhibition (e.g., ATP synthase inhibitors) .

  • Antiviral activity by disrupting protein-protein interactions in influenza viruses .

  • Antimicrobial effects against resistant bacterial strains .

Analytical Characterization

Compounds like this are typically characterized using:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and substitution patterns.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups like carbonyls and methoxy groups.

Data Table: Related Compounds and Activities

Property/FeatureExample CompoundReported Activity
Pyrazole Derivativetert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine Anti-inflammatory potential
Piperidine FunctionalizationN-Boc-piperidinyl-pyrazole carboxylates Building blocks for bioactive molecules
Pyridyl Substitution3-Phenyl-N-(Pyridin-2-ylmethyl)pyrazolo-pyrimidines Anti-mycobacterial activity

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